Methyl 3-ethyl-2-hydroxybenzoate
Overview
Description
“Methyl 3-ethyl-2-hydroxybenzoate” is an ester derived from a benzoic acid. The “methyl” part indicates a methyl group (-CH3) attached to the oxygen in the ester functional group. The “3-ethyl-2-hydroxy” part suggests that an ethyl group (-C2H5) and a hydroxyl group (-OH) are attached to the benzene ring of the benzoic acid .
Molecular Structure Analysis
The molecule likely has a benzene ring (due to the “benzoate” part of the name) with a methyl ester group, an ethyl group, and a hydroxyl group attached to it. The positions of these groups would be determined by the numbering in the name .Chemical Reactions Analysis
Esters, including “this compound”, can undergo a number of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols. They can also react with bases to form carboxylate salts .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Esters generally have pleasant smells and are often liquids at room temperature. They are less dense than water and many are soluble in organic solvents .Scientific Research Applications
Photodegradation of Parabens
A study on the photodegradation of parabens, including methyl 3-ethyl-2-hydroxybenzoate, revealed their efficient decomposition under ultraviolet C lamps, with or without hydrogen peroxide. This process facilitates the breakdown of these commonly used preservatives in personal care products, highlighting an effective method for mitigating their presence in hazardous water contaminants. The study suggests hydroxylation as the main pathway of reaction, identifying major transformation products and emphasizing the potential environmental impact and treatment effectiveness of photodegradation techniques (Gmurek et al., 2015).
Understanding Paraben Structure and Reactivity
Research on the structure and theoretical analysis of methyl 4-hydroxybenzoate, a close relative of this compound, offers insights into the antimicrobial efficacy and pharmaceutical applications of these compounds. By examining the crystal structure and computational calculations, this study aids in understanding the molecular determinants that underpin the biological activity of parabens, potentially guiding the development of more effective preservatives and antimicrobial agents (Sharfalddin et al., 2020).
Environmental Presence and Fate of Parabens
An extensive review on the occurrence, fate, and behavior of parabens in aquatic environments underscores the widespread use and persistence of these compounds, including derivatives of this compound. Despite effective wastewater treatment, parabens are ubiquitously detected in surface water and sediments, reflecting ongoing environmental exposure due to continuous introduction from consumer products. This research calls for further studies to understand the long-term ecological and health impacts of paraben contamination (Haman et al., 2015).
Mechanism of Action
Pharmacokinetics
- Methyl 3-ethyl-2-hydroxybenzoate is readily absorbed from the gastrointestinal tract or through the skin. It is hydrolyzed to p-hydroxybenzoic acid (salicylic acid) and rapidly excreted in urine without significant accumulation in the body . The compound is distributed throughout the body, including inflamed tissues. Excretion occurs primarily via the kidneys.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-ethyl-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUVIMZJBWFGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20824583 | |
Record name | Methyl 3-ethyl-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20824583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75871-40-8 | |
Record name | Methyl 3-ethyl-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20824583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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